Methyl 2,3,4-triacetate-alpha-D-glucopyranoside

Catalog No.
S1906765
CAS No.
7432-72-6
M.F
C13H20O9
M. Wt
320.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2,3,4-triacetate-alpha-D-glucopyranoside

CAS Number

7432-72-6

Product Name

Methyl 2,3,4-triacetate-alpha-D-glucopyranoside

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] acetate

Molecular Formula

C13H20O9

Molecular Weight

320.29 g/mol

InChI

InChI=1S/C13H20O9/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-14H,5H2,1-4H3/t9-,10-,11+,12-,13+/m1/s1

InChI Key

OBVFJYUDIWPVKD-HENWMNBSSA-N

SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO

Synonyms

M-2,3,4-AAGlu, methyl 2,3,4-tri-O-acetyl-alpha-D-glucopyranoside, methyl 2,3,4-tri-O-acetylglucopyranoside

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CO

Methyl 2,3,4-triacetate-alpha-D-glucopyranoside is a glycoside with the molecular formula C13H20O9C_{13}H_{20}O_{9} and a molecular weight of 320.29 g/mol. This compound is characterized by three acetyl groups attached to the hydroxyl groups at positions 2, 3, and 4 of the glucopyranoside structure. It appears as a solid with a melting point range of 108-113°C and a predicted boiling point of approximately 389.6°C. The density of this compound is about 1.29 g/cm³ .

Typical of glycosides and acetates. For instance:

  • Hydrolysis: In the presence of water and an acid or enzyme, the acetyl groups can be removed, yielding methyl alpha-D-glucopyranoside.
  • Transesterification: The acetyl groups can react with alcohols to form new esters.
  • Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives under suitable conditions.

These reactions are essential for modifying the compound for various applications in research and industry.

Research indicates that methyl 2,3,4-triacetate-alpha-D-glucopyranoside exhibits biological activities such as:

  • Antioxidant properties: It may help in scavenging free radicals due to its phenolic components.
  • Antimicrobial activity: Some studies suggest it has potential against various microbial strains.
  • Enzyme inhibition: It could inhibit certain enzymes, making it relevant in drug design and development.

These activities make it a candidate for further pharmacological studies.

Methyl 2,3,4-triacetate-alpha-D-glucopyranoside can be synthesized through several methods:

  • Acetylation of Methyl alpha-D-glucopyranoside: This method involves reacting methyl alpha-D-glucopyranoside with acetic anhydride or acetyl chloride in the presence of a base or acid catalyst to introduce acetyl groups at positions 2, 3, and 4.
  • Starting from Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside: This compound can be selectively deacetylated to yield methyl 2,3,4-triacetate-alpha-D-glucopyranoside .

Methyl 2,3,4-triacetate-alpha-D-glucopyranoside finds applications in:

  • Pharmaceuticals: As a potential lead compound in drug development due to its biological activities.
  • Food Industry: It may serve as a flavoring agent or preservative due to its antimicrobial properties.
  • Research: Used in biochemical assays to study glycosidic bonds and carbohydrate metabolism.

Interaction studies involving methyl 2,3,4-triacetate-alpha-D-glucopyranoside focus on its effects on various biological systems. For example:

  • Enzyme interactions: It has been studied for its inhibitory effects on glycosidases and other enzymes involved in carbohydrate metabolism.
  • Cellular interactions: Research is ongoing into how this compound interacts with cellular membranes and its potential effects on cell signaling pathways.

These studies are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with methyl 2,3,4-triacetate-alpha-D-glucopyranoside. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 2,3,4-Tri-O-benzoyl-alpha-D-glucopyranosideC_{18}H_{22}O_{9}Contains benzoyl groups instead of acetyl groups
Methyl alpha-D-glucopyranosideC_{7}H_{14}O_{6}Lacks acetylation; simpler structure
Methyl 2,3-di-O-acetyl-alpha-D-glucopyranosideC_{11}H_{18}O_{7}Fewer acetyl groups; different biological properties

Methyl 2,3,4-triacetate-alpha-D-glucopyranoside is unique due to its specific triacetate structure which enhances its solubility and potential bioactivity compared to other glycosides. Its distinct acetylation pattern allows for varied interactions in biochemical contexts that may not be present in simpler or differently substituted compounds.

XLogP3

-0.9

Dates

Modify: 2023-08-16

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